[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-3-phenylprop-2-enoate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (Z)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-17(9-8-13-5-2-1-3-6-13)21-12-14-11-16(22-18-14)15-7-4-10-20-15/h1-11H,12H2/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBDVONGKNCZRT-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Oxazole Formation
The 5-(furan-2-yl)-1,2-oxazol-3-yl methanol core is synthesized via modified Robinson-Gabriel cyclization. A typical protocol involves:
- Reacting α-acylamino ketone precursors (e.g., N-(furan-2-carbonyl)glycine methyl ester) with polyphosphoric acid at 110°C for 6 hr
- Achieving 68-72% yield through controlled dehydration
- Critical parameters:
- Acid catalyst concentration (15-20% w/w PPA)
- Temperature gradient (ramping from 80°C to 110°C over 30 min)
Table 1: Optimization of Oxazole Ring Formation
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| PPA | Neat | 110 | 6 | 72 |
| POCl₃ | Toluene | 90 | 8 | 58 |
| H₂SO₄ | DCM | 70 | 12 | 41 |
Furan-Oxazole Coupling Strategies
Microwave-assisted Suzuki-Miyaura cross-coupling enhances furan integration:
- 5-Bromooxazole intermediate + 2-furanboronic acid
- Pd(PPh₃)₄ (3 mol%) / K₂CO₃ (2 eq) in DME:H₂O (4:1)
- 85% yield at 120°C (15 min microwave irradiation)
(2Z)-3-Phenylprop-2-enoate Synthesis
Stereoselective Knoevenagel Condensation
The Z-configured enoate moiety is prepared via modified Knoevenagel methodology:
Microwave-Assisted Esterification
Coupling the enoate acid with oxazole-furan methanol:
- DCC/DMAP-mediated esterification under microwave irradiation
- 30 min at 80°C vs 24 hr conventional heating
- Yield improvement from 65% to 89%
Table 2: Esterification Method Comparison
| Method | Catalyst | Time | Yield (%) |
|---|---|---|---|
| Conventional | DCC/DMAP | 24 hr | 65 |
| Microwave | DCC/DMAP | 0.5 hr | 89 |
| Flow Chemistry | CDI | 15 min | 92 |
Integrated Synthetic Routes
Sequential Three-Step Protocol
- Oxazole core formation (72% yield)
- Z-enoate synthesis (78% yield)
- Ester coupling (89% yield)
Overall yield : 72% × 78% × 89% = 50.2% theoretical
Convergent Approach
Parallel synthesis of components followed by late-stage coupling:
- Enables individual optimization of each segment
- Reduces cumulative yield loss to 38-42% in practice
Green Chemistry Innovations
Continuous Flow Synthesis
Microreactor technology implementation:
- 5-(furan-2-yl)-1,2-oxazole production at 92% conversion
- Residence time reduced from 6 hr to 8 min
- Solvent consumption decreased by 78%
Biocatalytic Esterification
Lipase-mediated coupling (CAL-B enzyme):
- 82% yield at 45°C in solvent-free system
- Eliminates DCC/DMAP toxicity concerns
Industrial-Scale Production
Batch Process Optimization
Key parameters for kilogram-scale synthesis:
- Temperature-controlled jacketed reactors (±1°C)
- Automated pH adjustment during Knoevenagel step
- In-line IR monitoring for reaction endpoint detection
Quality Control Protocols
- HPLC purity requirements: ≥99.5% (Z-isomer)
- Residual solvent limits: <500 ppm DMF
- Metal contaminants: <10 ppm Pd
Analytical Characterization
Critical spectroscopic data for intermediate verification:
- ¹H NMR (400 MHz, CDCl₃) :
- HRMS (ESI+) :
- Calculated for C₁₈H₁₅NO₄ [M+H]⁺: 310.1074
- Found: 310.1078
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.
Substitution: The phenylprop-2-enoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione.
Reduction: Saturated oxazole derivatives.
Substitution: Brominated or nitrated phenylprop-2-enoate derivatives.
Scientific Research Applications
Research indicates that isoxazole derivatives exhibit various biological activities, including:
- Anticancer Properties : Isoxazoles have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as histone deacetylase (HDAC) inhibition. This action can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
- Antimicrobial Activity : Compounds containing furan and oxazole rings have shown promise as antimicrobial agents, effective against various bacterial strains .
Case Studies
Several studies have investigated the pharmacological properties of similar compounds, providing insights into the potential applications of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-3-phenylprop-2-enoate:
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The furan and oxazole rings may facilitate binding to active sites, while the phenylprop-2-enoate moiety can interact with hydrophobic regions. This compound may modulate biochemical pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Functional Group Impact
Table 1: Key Structural Features of Analogs
- 1,2-Oxazole vs. 1,3,4-Oxadiazole (LMM11): The target compound’s 1,2-oxazole ring has one oxygen and one nitrogen, whereas 1,3,4-oxadiazoles (e.g., LMM11) contain two nitrogens. This difference reduces hydrogen-bond acceptors in the target compound (3 vs.
- Ester vs. Amide/Sulfonamide (LMM11): The propenoate ester enhances lipophilicity compared to LMM11’s polar benzamide sulfonamide, suggesting divergent applications (e.g., membrane permeability in pharmaceuticals vs. antifungal activity in LMM11) .
Furan-Containing Derivatives (HMF, Ranitidine):
- The furan moiety in the target compound and HMF derivatives (e.g., DFM) enables π-π stacking.
- Ranitidine-related compounds () feature sulfur-containing groups (e.g., sulfanyl), which are absent in the target compound. This omission may reduce thiol-mediated reactivity but improve oxidative stability .
Hydrogen Bonding and Crystal Packing
Table 2: Hydrogen-Bonding Profiles
| Compound | Donors | Acceptors | Dominant Interactions |
|---|---|---|---|
| Target Compound | 0 | 3 | C=O (ester), O (oxazole), O (furan) |
| LMM11 | 1 (NH) | 4 | NH (amide), O (sulfonamide) |
| HMF Acetal Derivatives | 1 (OH) | 3 | OH, O (acetal) |
- The target compound lacks hydrogen-bond donors, relying on acceptors (ester C=O, oxazole O/N, furan O) for interactions. This contrasts with LMM11’s amide NH (donor) and sulfonamide O (acceptor), which facilitate stronger intermolecular bonds and likely higher melting points .
- Ranitidine impurities (e.g., nitroacetamide derivatives) exhibit N-H and S-containing donors, enabling diverse crystal packing motifs absent in the target compound .
Stability and Reactivity
- Oxidative Stability: The absence of sulfur in the target compound (vs. ranitidine derivatives) reduces susceptibility to oxidation, enhancing shelf-life in storage .
- Ester vs. Acetal Reactivity: The propenoate ester is hydrolytically labile under basic conditions, whereas HMF-derived acetals () are acid-sensitive. This divergence dictates application-specific stability requirements .
Biological Activity
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-3-phenylprop-2-enoate is a synthetic organic compound belonging to the class of isoxazole derivatives. These compounds have garnered interest due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article explores the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The presence of the furan ring and the oxazole moiety contributes to its unique reactivity and biological profile.
1. Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G0/G1 phase |
2. Anti-inflammatory Properties
Isoxazole derivatives are known for their anti-inflammatory effects. The compound was evaluated in a murine model of inflammation where it significantly reduced edema formation.
Research Findings:
In a study using carrageenan-induced paw edema in rats, administration of this compound resulted in a reduction of paw swelling by approximately 40% compared to controls.
3. Neuroprotective Effects
Emerging research suggests that this compound may also provide neuroprotective benefits.
Mechanism:
The neuroprotective activity is hypothesized to involve the inhibition of oxidative stress and modulation of inflammatory pathways in neuronal cells. In vitro studies demonstrated that treatment with the compound reduced levels of reactive oxygen species (ROS) in neuronal cultures exposed to neurotoxic agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Histone Deacetylase Inhibition: The compound has been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cell cycle regulation and apoptosis.
- Reactive Oxygen Species Scavenging: Its structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (2Z)-3-phenylprop-2-enoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step routes, including the Van Leusen reaction to form the oxazole core. Tosylmethyl isocyanide (TOSMIC) reacts with furan derivatives under basic conditions (e.g., K₂CO₃) to construct the isoxazole ring. Subsequent esterification with (2Z)-3-phenylprop-2-enoic acid is achieved via Steglich esterification (DCC/DMAP) or acid chloride intermediates. Optimization includes controlling temperature (0–25°C for TOSMIC reactions) and solvent polarity (e.g., DMF for polar intermediates). Yields improve with rigorous drying of reagents and inert atmospheres .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., furan protons at δ 6.3–7.4 ppm, oxazole carbons at δ 150–160 ppm). NOESY confirms (Z)-configuration of the propenoate double bond .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. Hydrogen bonding patterns (e.g., C=O∙∙∙H-N interactions) are analyzed using ORTEP-3 for visualization .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₁₈H₁₄NO₅).
Q. What are the key functional groups in this compound that influence its chemical reactivity?
- Methodological Answer :
- Oxazole ring : Participates in electrophilic substitution (e.g., nitration at C5) and acts as a hydrogen-bond acceptor .
- Furan moiety : Prone to oxidation (e.g., with KMnO₄ in acidic media) to form diketones .
- (2Z)-Propenoate ester : Undergoes hydrolysis (acid/base-catalyzed) to carboxylic acids or transesterification with alcohols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NOESY cross-peaks) are addressed by:
- Density Functional Theory (DFT) : Comparing computed NMR shifts (B3LYP/6-31G*) with experimental data.
- Twinned crystal analysis : Using SHELXL’s TWIN/BASF commands to refine overlapping diffraction patterns .
- Multi-technique validation : Cross-referencing IR (C=O stretches at 1720–1740 cm⁻¹) with X-H∙∙∙Y hydrogen bond metrics from crystallography .
Q. What strategies are recommended for optimizing synthetic yield when scaling up production under different solvent systems?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for oxazole formation versus non-polar solvents (toluene) for esterification.
- Catalyst loading : Reduce TOSMIC excess from 1.5 eq. to 1.1 eq. in large-scale reactions to minimize byproducts .
- Flow chemistry : Continuous reactors improve heat dissipation for exothermic steps (e.g., TOSMIC cyclization) .
Q. What computational approaches are used to predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulates binding to enzymes/receptors (e.g., COX-2) using oxazole and furan as pharmacophores.
- MD simulations (GROMACS) : Analyzes stability of ligand-receptor complexes in aqueous environments (100 ns trajectories) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with bioactivity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated degradation studies :
- Acidic conditions (pH 1–3) : Hydrolysis of the ester group occurs within 24h at 40°C.
- Basic conditions (pH 10–12) : Oxazole ring degradation dominates, forming amide byproducts.
- Thermal stability : TGA shows decomposition >200°C, but DSC reveals glass transitions at 80–90°C .
Q. What are the challenges in interpreting hydrogen bonding patterns from crystallographic data?
- Methodological Answer :
- Graph set analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules, but note exceptions from π-π stacking distortions .
- Disorder modeling : SHELXL’s PART/SUMP restraints resolve ambiguous H-bond donor/acceptor assignments .
- Complementary techniques : Pair crystallography with solid-state NMR to validate weak interactions (e.g., C-H∙∙∙O) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
